Methyl [1-(4-chlorophenyl)cyclopentyl]carbamate
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Overview
Description
Methyl N-[1-(4-chlorophenyl)cyclopentyl]carbamate is an organic compound with the molecular formula C13H16ClNO2. It is a carbamate derivative, characterized by the presence of a carbamate group (–NHCOO–) attached to a cyclopentyl ring substituted with a 4-chlorophenyl group. This compound is known for its applications in various fields, including agriculture and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[1-(4-chlorophenyl)cyclopentyl]carbamate typically involves the reaction of 4-chlorophenylcyclopentylamine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
Starting Materials: 4-chlorophenylcyclopentylamine and methyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Procedure: The amine is added to the solvent, followed by the slow addition of methyl chloroformate. The reaction mixture is stirred for several hours to ensure complete conversion to the carbamate.
Industrial Production Methods
In an industrial setting, the production of methyl N-[1-(4-chlorophenyl)cyclopentyl]carbamate follows similar principles but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 4-chlorophenylcyclopentylamine and methyl chloroformate are handled using automated systems.
Controlled Reaction Environment: The reaction is carried out in large reactors with precise control over temperature, pressure, and mixing.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[1-(4-chlorophenyl)cyclopentyl]carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and methanol.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide, or chromium trioxide in suitable solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products
Hydrolysis: 4-chlorophenylcyclopentylamine and methanol.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Substitution: Substituted carbamate derivatives with different nucleophiles replacing the chlorine atom.
Scientific Research Applications
Methyl N-[1-(4-chlorophenyl)cyclopentyl]carbamate has several applications in scientific research:
Agriculture: It is used as a pesticide due to its ability to inhibit the growth of certain pests and fungi.
Chemical Research: The compound serves as an intermediate in the synthesis of other organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor.
Industrial Applications: It is utilized in the formulation of products that require specific chemical properties imparted by the carbamate group.
Mechanism of Action
The mechanism of action of methyl N-[1-(4-chlorophenyl)cyclopentyl]carbamate involves its interaction with biological targets, primarily enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can disrupt various metabolic pathways, leading to the desired biological effect, such as pest control in agricultural applications.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[1-(4-chlorophenyl)cyclopentyl]carbamate: The compound itself.
Methyl N-[1-(4-chlorophenyl)cyclohexyl]carbamate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
Methyl N-[1-(4-bromophenyl)cyclopentyl]carbamate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
Methyl N-[1-(4-chlorophenyl)cyclopentyl]carbamate is unique due to its specific combination of a cyclopentyl ring and a 4-chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it particularly effective in its applications compared to similar compounds with different substituents or ring structures.
Properties
IUPAC Name |
methyl N-[1-(4-chlorophenyl)cyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-12(16)15-13(8-2-3-9-13)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIUDSUDAVKVBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1(CCCC1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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